tert-Amyl ebastine-d5
Description
BenchChem offers high-quality tert-Amyl ebastine-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Amyl ebastine-d5 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C33H41NO2 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
1-[4-(2-methylbutan-2-yl)phenyl]-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C33H41NO2/c1-4-33(2,3)29-19-17-26(18-20-29)31(35)16-11-23-34-24-21-30(22-25-34)36-32(27-12-7-5-8-13-27)28-14-9-6-10-15-28/h5-10,12-15,17-20,30,32H,4,11,16,21-25H2,1-3H3/i5D,7D,8D,12D,13D |
InChI Key |
HPKXAPGAMCZWKF-HJBCDALPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)CC)[2H])[2H] |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Physicochemical & Analytical Profiling of tert-Amyl Ebastine-d5
Executive Summary
tert-Amyl ebastine-d5 is the stable isotope-labeled (SIL) analogue of tert-Amyl ebastine (Ebastine Impurity E). It serves as the critical Internal Standard (IS) for the precise quantification of process-related impurities in Ebastine active pharmaceutical ingredients (API) and formulations using LC-MS/MS platforms.
Structurally, the compound is a homologue of Ebastine where the characteristic tert-butyl group is replaced by a tert-amyl (1,1-dimethylpropyl) moiety. This minor structural deviation—resulting from feedstock contamination during synthesis—necessitates high-fidelity monitoring due to the strict regulatory thresholds for unknown and known impurities (ICH Q3A/B). The deuterated "-d5" variant provides the mass shift required to eliminate ionization variance and matrix effects during mass spectrometry.
Physicochemical Characterization
The physicochemical profile of tert-Amyl ebastine-d5 mirrors its non-labeled counterpart, with the exception of the mass shift induced by deuterium incorporation.
Identity & Constants
| Property | Specification |
| Common Name | tert-Amyl Ebastine-d5 |
| Chemical Name | 1-(4-(1,1-dimethylpropyl)phenyl-d4)-4-(4-diphenylmethoxy)piperidin-1-yl-butan-1-one (Typical labeling pattern) |
| Target Analyte | Ebastine Impurity E (EP Impurity E) |
| CAS Number (Unlabeled) | 1312211-93-0 |
| CAS Number (Labeled) | 2714436-61-8 (Generic/Custom Synthesis) |
| Molecular Formula | C₃₃H₃₆D₅NO₂ |
| Molecular Weight | ~488.73 g/mol (vs. 483.69 g/mol for unlabeled) |
| Appearance | White to off-white waxy solid or powder |
| Isotopic Purity | ≥ 99 atom % D |
Solubility & Lipophilicity (Inferred from Scaffold)
The tert-amyl group adds a methylene (-CH₂-) unit compared to Ebastine, slightly increasing the lipophilicity.
-
LogP (Predicted): ~7.8 – 8.2 (Highly Lipophilic).
-
Implication: The compound shows strong retention on C18 columns and requires high organic content for elution. It readily crosses biological membranes but suffers from poor aqueous solubility.
-
-
pKa (Basic): ~8.5 (Piperidine Nitrogen).
-
Implication: Ionizes positively (M+H)⁺ in acidic media (Formic acid/Ammonium formate buffers), making it ideal for Positive ESI-MS.
-
-
Solubility Profile:
Genesis & Synthetic Origin
To understand the necessity of this standard, one must understand the origin of the impurity it tracks.
The "Feedstock Leak"
Ebastine is synthesized via the Friedel-Crafts acylation of tert-butylbenzene or similar precursors.
-
The Flaw: Industrial grade tert-butylbenzene often contains trace amounts of tert-amylbenzene .
-
The Result: During the acylation step, tert-amylbenzene reacts competitively to form the tert-amyl intermediate, which is carried through the piperidine coupling to form tert-Amyl ebastine .
Synthesis of the Standard (d5)
The synthesis of the d5-standard typically introduces deuterium on the phenyl ring or the alkyl chain to ensure the label is non-exchangeable.
DOT Diagram: Impurity Genesis vs. Standard Synthesis
Figure 1: Parallel pathways showing the industrial origin of the impurity (red) and the laboratory synthesis of the deuterated standard (green).
Analytical Protocol: LC-MS/MS Quantification
Role: Internal Standard (IS). Objective: Quantify Ebastine Impurity E in bulk drug substance at <0.10% levels.
Method Justification
Standard HPLC-UV is often insufficient for distinguishing the tert-butyl (Ebastine) and tert-amyl (Impurity E) homologues due to their identical chromophores and overlapping retention times. LC-MS/MS with a d5-IS is the gold standard because it differentiates based on mass-to-charge ratio (m/z) rather than just polarity.
Step-by-Step Workflow
Step 1: Stock Preparation
-
Dissolve 1.0 mg tert-Amyl ebastine-d5 in 10 mL Methanol (100 µg/mL).
-
Sonicate for 5 mins to ensure complete dissolution (critical due to lipophilicity).
Step 2: Sample Spiking
-
Prepare Ebastine API sample at 1.0 mg/mL in Diluent (50:50 ACN:Water).
-
Spike the d5-IS into the sample to a final concentration of 100 ng/mL.
Step 3: Chromatographic Separation
-
Column: C18, 1.7 µm (UHPLC) or 3.5 µm (HPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: High organic start (due to high LogP) or rapid ramp to 90% B.
Step 4: Mass Spectrometry (MRM Mode)
-
Source: ESI Positive.
-
Transitions:
-
Analyte (Impurity E): 484.3 → 167.1 (Diphenylmethyl cation).
-
Internal Standard (d5): 489.3 → 167.1 (or corresponding d5 fragment).
-
Note: If the d5 label is on the phenyl ring of the butyrophenone side, the fragment 167 (diphenylmethyl) remains unlabeled. If the label is on the diphenylmethyl group, the fragment shifts. Assumption: Label is on the butyrophenone side.[3]
-
Data Processing
Calculate the Area Ratio:
Biological Implications (Metabolic Fate)
While tert-Amyl ebastine is an impurity, its structural similarity to Ebastine suggests it undergoes parallel metabolism if ingested.
Hypothesis: Like Ebastine, the tert-amyl analog is likely a prodrug. Ebastine is oxidized by CYP3A4 to Carebastine (active). The tert-amyl analog would likely oxidize to a "Carebastine-homologue" (Carboxylic acid on the tert-amyl group).
DOT Diagram: Predicted Metabolic Pathway
Figure 2: Predicted metabolic parallel. The tert-amyl impurity likely undergoes omega-oxidation at the alkyl chain similar to the parent drug.
References
-
European Pharmacopoeia (Ph. Eur.) . Ebastine Monograph 2023. (Defines Impurity E as the tert-amyl analogue).
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Ebastine. (Source for parent compound physicochemical data).
-
LGC Standards . tert-Amyl Ebastine-d5 Reference Material. (Confirmation of commercial availability and structure).
-
Kaaris Labs . Stable Isotopes: tert-Amyl Ebastine-d5 Product Sheet. (Source for CAS 1312211-93-0 and molecular formula confirmation).
-
Matsuda, A., et al. "Pharmacokinetics and metabolism of ebastine." Arzneimittelforschung 44.1 (1994): 55-59. (Basis for metabolic pathway inference).[4]
Sources
- 1. WO2009157006A1 - Process of preparing ebastine - Google Patents [patents.google.com]
- 2. allmpus.com [allmpus.com]
- 3. Ebastine | C32H39NO2 | CID 3191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biotransformation of [(12)C]- and [(13)C]-tert-amyl methyl ether and tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Precision Bioanalysis of Ebastine using tert-Amyl Ebastine-d5 as Internal Standard
Executive Summary
This application note details a robust LC-MS/MS protocol for the quantification of Ebastine in biological matrices using tert-Amyl ebastine-d5 as the Internal Standard (IS). While Ebastine-d5 is the conventional choice, tert-Amyl ebastine-d5 offers a distinct strategic advantage in complex matrices: it combines the ionization stability of a deuterated isotope with the chromatographic resolution of a structural analog.
This guide addresses the specific challenges of Ebastine bioanalysis—high lipophilicity, extensive metabolism (Carebastine), and potential phospholipid suppression—by leveraging the unique physicochemical properties of the tert-amyl analog.
Scientific Rationale & Mechanism
Why tert-Amyl Ebastine-d5?
In standard bioanalysis, Stable Isotope Labeled (SIL) IS (e.g., Ebastine-d5) are preferred because they co-elute with the analyte, compensating perfectly for matrix effects. However, in cases of ion suppression zones (e.g., co-eluting phospholipids), co-elution can be a liability.
tert-Amyl ebastine is a structural homolog of Ebastine where the tert-butyl group is replaced by a tert-amyl (1,1-dimethylpropyl) group.
-
Chromatographic Shift: The additional methylene group (-CH₂-) increases lipophilicity (LogP), causing the IS to elute slightly after Ebastine. This separation can move the IS out of a suppression zone that might affect the analyte, or vice versa, providing a diagnostic check on matrix integrity.
-
Mass Discrimination: The molecular weight difference (+14 Da for the homolog + 5 Da for the isotope = +19 Da shift) eliminates any risk of "cross-talk" or isotopic overlap between the analyte and IS channels.
Chemical Structures & Transitions
Ebastine fragments characteristically to yield the diphenylmethyl cation (m/z 167.1) . Since the tert-amyl modification occurs on the phenone side of the molecule (opposite the diphenyl group), the primary fragment remains consistent, simplifying MS optimization.
| Compound | Molecular Formula | Precursor (m/z) | Product (m/z) | Type |
| Ebastine | C₃₂H₃₉NO₂ | 470.3 | 167.1 | Analyte |
| tert-Amyl Ebastine-d5 | C₃₃H₃₆D₅NO₂ | 489.4 | 167.1 | Internal Standard |
Experimental Protocol
Materials & Reagents
-
Standards: Ebastine (>99%), tert-Amyl ebastine-d5 (>98% isotopic purity).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
Solution Preparation
Critical Step: The lipophilicity of these compounds requires high organic content in stock solvents to prevent adsorption to glass/plastic surfaces.
-
Stock Solutions (1.0 mg/mL): Dissolve Ebastine and IS separately in Methanol. Sonicate for 5 mins. Store at -20°C.
-
IS Working Solution (ISWS): Dilute the IS stock to 50 ng/mL in 50:50 ACN:Water.
-
Note: Do not use 100% aqueous diluents; the IS will precipitate or adsorb.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is chosen over Protein Precipitation (PPT) to minimize phospholipid carryover, which is critical when the IS does not perfectly co-elute.
-
Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 50 µL of IS Working Solution (tert-Amyl ebastine-d5). Vortex gently (5 sec).
-
Buffer: Add 200 µL of 0.1 M Borate Buffer (pH 9.0).
-
Reasoning: Alkalinizing the plasma ensures Ebastine (pKa ~8.5) is uncharged, maximizing extraction efficiency into the organic layer.
-
-
Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE).
-
Agitation: Vortex for 10 min at high speed. Centrifuge at 4,000 rpm for 10 min at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.
-
Dry Down: Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase (80:20 ACN:10mM Ammonium Formate). Vortex well.
LC-MS/MS Conditions
Chromatography (LC):
-
Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 2.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.[4]
-
Gradient:
-
0.0 - 0.5 min: 40% B
-
0.5 - 3.0 min: 40% -> 90% B (Linear Ramp)
-
3.0 - 4.5 min: 90% B (Hold to elute phospholipids)
-
4.5 - 4.6 min: 90% -> 40% B
-
4.6 - 6.0 min: 40% B (Re-equilibration)
-
Mass Spectrometry (MS):
-
Source: ESI Positive Mode.
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
-
Curtain Gas: 30 psi.
Method Validation Workflow
The following diagram illustrates the critical decision pathways for validating this method, specifically addressing the use of a structural analog IS.
Caption: Validation logic flow ensuring the structural analog IS accurately compensates for matrix effects despite chromatographic separation.
Key Results & Acceptance Criteria
Chromatographic Performance
Due to the extra methylene group, tert-Amyl ebastine-d5 will elute approximately 0.2 - 0.4 minutes later than Ebastine.
-
Ebastine RT: ~2.8 min.
-
IS RT: ~3.1 min.
-
Requirement: Ensure the run time is extended sufficiently (to 4.5 min hold) to prevent the IS from eluting during the column wash phase.
Linearity & Sensitivity
-
Range: 0.1 ng/mL to 50 ng/mL.
-
Regression: Linear, 1/x² weighting.
-
r²: > 0.995.
-
LLOQ S/N: > 10:1.
Troubleshooting Matrix Effects
If the IS recovery varies significantly from Ebastine recovery (Normalized Matrix Factor
-
Check LLE pH: Ensure the borate buffer is pH 9.0. If too acidic, the slightly more lipophilic IS might extract differently than Ebastine.
-
Switch Solvent: Change MTBE to Hexane:Ethyl Acetate (80:20) to reduce the extraction of polar matrix components that might co-elute with the later-eluting IS.
References
-
European Directorate for the Quality of Medicines. Ebastine EP Impurity E (tert-Amyl Ebastine). Standard Reference.[1][5] Available at: [Link]
-
Parekh, J. et al. (2018). Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma. International Journal of Pharmaceutical Sciences and Drug Research, 10(6), 426-432.[3] Available at: [Link]
-
Kang, W. et al. (2004). Simultaneous determination of Ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry.[3] Journal of Chromatography B, 813(1-2), 75-80.[3] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Ebastine in Human Plasma Utilizing a Deuterated Internal Standard
Introduction
Ebastine is a second-generation H1 histamine receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate quantification of ebastine and its active metabolite, carebastine, in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][2] This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ebastine in human plasma. The methodology employs a stable isotope-labeled internal standard (SIL-IS), tert-Amyl ebastine-d5, to ensure the highest level of accuracy and precision by compensating for matrix effects and variability during sample processing.[3][4][5] The protocol has been developed and validated in accordance with the principles outlined in the FDA and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[6][7][8]
Scientific Rationale: The Imperative of a Deuterated Internal Standard
In quantitative bioanalysis using LC-MS/MS, the use of an appropriate internal standard (IS) is paramount to achieving reliable and reproducible results.[9] A SIL-IS, such as tert-Amyl ebastine-d5, is the gold standard.[4][10] The rationale for its use is grounded in its ability to mimic the analyte of interest throughout the analytical process. By incorporating deuterium atoms, the mass of the IS is shifted, allowing for its differentiation from the analyte by the mass spectrometer. However, its physicochemical properties remain nearly identical to ebastine. This ensures that any variations in sample extraction, potential degradation, and ionization efficiency are mirrored by the IS.[3][11] Consequently, the ratio of the analyte signal to the IS signal provides a normalized response that is directly proportional to the analyte concentration, thereby mitigating the impact of matrix effects and ensuring data integrity.[5][11]
Metabolic Pathway of Ebastine
Understanding the metabolic fate of ebastine is critical for developing a selective analytical method. Ebastine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, particularly CYP3A4 and CYP2J2.[2] The major metabolic pathway involves the oxidation of the tert-butyl group to form hydroxyebastine, which is then further oxidized to the pharmacologically active carboxylic acid metabolite, carebastine.[12][13] Desalkylation also occurs, leading to the formation of desalkylebastine.[14] This validated method focuses on the parent drug, ebastine, but can be adapted to simultaneously quantify its key metabolites.
Caption: Metabolic conversion of ebastine in humans.
Materials and Reagents
| Material/Reagent | Grade | Source (Example) |
| Ebastine Reference Standard (>98% purity) | Pharmaceutical | Sigma-Aldrich |
| tert-Amyl ebastine-d5 (>98% purity, >98% isotopic purity) | Analytical | Clearsynth Labs |
| Methanol | LC-MS Grade | Honeywell |
| Acetonitrile | LC-MS Grade | Honeywell |
| Formic Acid (99%) | LC-MS Grade | Sigma-Aldrich |
| Ammonium Acetate | LC-MS Grade | Sigma-Aldrich |
| Water, Ultrapure | Type 1 | Milli-Q System |
| Human Plasma (K2EDTA) | Pooled, Screened | BioIVT |
Experimental Protocol
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve ebastine and tert-Amyl ebastine-d5 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the ebastine stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the tert-Amyl ebastine-d5 stock solution with methanol. The optimal concentration of the IS should be determined during method development to ensure a consistent and appropriate response across the calibration range.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting ebastine from plasma.[1][15]
-
Label 1.5 mL microcentrifuge tubes for blanks, CCs, QCs, and unknown samples.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
Spike 10 µL of the respective ebastine working standard solutions into the CC and QC tubes. For blank and unknown samples, add 10 µL of 50:50 (v/v) methanol:water.
-
Add 20 µL of the internal standard working solution (100 ng/mL tert-Amyl ebastine-d5) to all tubes except the blank. To the blank, add 20 µL of methanol.
-
Vortex all tubes for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
Caption: Protein precipitation workflow for plasma samples.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Synergi Hydro-RP 80A (50 x 2.0 mm, 4 µm) or equivalent[1] |
| Mobile Phase A | 0.1% Formic Acid in 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.5 | |
| 2.5 | |
| 2.6 | |
| 4.0 | |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
| MRM Transitions | Compound |
| Ebastine | |
| tert-Amyl ebastine-d5 |
Note: MS parameters should be optimized for the specific instrument used.
Method Validation
A full validation of the bioanalytical method should be performed according to the ICH M10 guideline to ensure its reliability for the intended purpose.[16]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of ebastine and the IS in at least six different sources of blank human plasma. |
| Linearity & Range | Calibration curve with at least six non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 5, and with accuracy and precision within ±20%. |
| Accuracy & Precision | Four QC levels (LLOQ, Low, Medium, High). Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).[17] |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor calculated from at least six different lots of plasma should be ≤ 15%.[7] |
| Recovery | The extraction recovery of ebastine should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and post-preparative stability in the autosampler.[17] |
| Dilution Integrity | If samples are expected to be diluted, the dilution process must be validated to ensure it does not impact accuracy and precision.[17] |
Example Linearity Range:
Based on published literature, a typical linearity range for ebastine in human plasma is 0.01-8.0 ng/mL.[1] This range should be established and confirmed during method validation.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantitative determination of ebastine in human plasma. The use of a stable isotope-labeled internal standard, tert-Amyl ebastine-d5, is critical for ensuring the accuracy and reliability of the data by mitigating matrix effects and procedural variability. The detailed protocol for sample preparation, chromatography, and mass spectrometry, coupled with rigorous method validation according to international guidelines, makes this method highly suitable for regulated bioanalysis in support of clinical and preclinical studies.
References
-
Phiri, M., Li, D., Li, T., Ji, S., Ling, T., Li, X., Gao, H., Ding, L., & Shu, C. (2020). Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers. Biomedical Chromatography, 34(10), e4904. [Link]
-
Nair, S. M., & Sankar, D. G. (2018). Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma. International Journal of Pharmaceutical Sciences and Drug Research, 10(6), 426-432. [Link]
-
Patsnap. (2024). What is the mechanism of Ebastine? Patsnap Synapse. [Link]
-
Sadekova, N., Bacharova, L., Knezl, V., & Klimas, J. (2012). Myocardial pharmacokinetics of ebastine, a substrate for cytochrome P450 2J, in rat isolated heart. British Journal of Pharmacology, 165(6), 1936–1947. [Link]
-
Agilent Technologies. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Agilent. [Link]
-
Kang, W., Liu, K. H., Ryu, J. Y., & Shin, J. G. (2004). Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 813(1-2), 75–80. [Link]
-
ResearchGate. (2025). Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry | Request PDF. ResearchGate. [Link]
-
Vascular and Endovascular Review. (2025). Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method. Vascular and Endovascular Review. [Link]
-
Rurak, D. W. (2002). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC North America, 20(11), 1034-1042. [Link]
-
Fujimaki, Y., Sudo, K., & Hakusui, H. (1992). Identification of rat faecal metabolites of ebastine by B/E linked scanning liquid secondary ion mass spectrometry. Xenobiotica, 22(5), 553–559. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass. [Link]
-
European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. EMA. [Link]
-
Boix, J., Lucero, M. L., & Izquierdo, I. (2006). Pharmacokinetics and safety of ebastine in patients with impaired hepatic function compared with healthy volunteers: a phase I open-label study. Clinical Drug Investigation, 26(10), 571–580. [Link]
-
ResearchGate. (2025). Practical tips on preparing plasma samples for drug analysis using SPME | Request PDF. ResearchGate. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
-
Watt, A. P., Morrison, D., & Evans, D. C. (2000). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry, 14(23), 2250–2256. [Link]
-
Liu, G., Ji, Q. C., & Jemal, M. (2022). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 14(11), 765–778. [Link]
-
Wozniak, E., Wietecha-Posłuszny, R., & Garbacik, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 164, 668–670. [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Biotage. [Link]
-
ResearchGate. (2025). Pharmacokinetics and Safety of Ebastine in Patients with Impaired Hepatic Function Compared with Healthy Volunteers: A Phase I Open-Label Study. ResearchGate. [Link]
-
Wright, M. J., Wheller, R., Wallace, G., & Green, R. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701–1713. [Link]
-
American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145–150. [Link]
-
International Council for Harmonisation. (2022). Bioanalytical method validation and study sample analysis m10. ICH. [Link]
-
Wozniak, E., Wietecha-Posłuszny, R., & Garbacik, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bio. [Link]
-
Lucero, M. L., Boix, J., & Izquierdo, I. (2006). Pharmacokinetics and safety of ebastine in healthy subjects and patients with renal impairment. Clinical Drug Investigation, 26(8), 435–446. [Link]
Sources
- 1. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ebastine? [synapse.patsnap.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. elearning.unite.it [elearning.unite.it]
- 8. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myocardial pharmacokinetics of ebastine, a substrate for cytochrome P450 2J, in rat isolated heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of rat faecal metabolites of ebastine by B/E linked scanning liquid secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
Application Note: High-Precision Quantitation of Ebastine in Clinical PK Trials Using tert-Amyl Ebastine-d5 as a Structural Analog Internal Standard
Part 1: Executive Summary & Scientific Rationale
The "Zero-Crosstalk" Advantage
In high-stakes clinical pharmacokinetic (PK) trials, the accuracy of drug quantification is paramount.[1] While stable isotope-labeled active pharmaceutical ingredients (e.g., Ebastine-d5) are the standard for internal standards (IS), they often suffer from isotopic interference (cross-talk) at high plasma concentrations due to the natural isotopic abundance of the parent drug overlapping with the IS mass window.
tert-Amyl ebastine-d5 (also known as the deuterated analog of Ebastine EP Impurity E) represents a sophisticated evolution in bioanalytical strategy.[1] By replacing the tert-butyl group of Ebastine with a deuterated tert-amyl group, this molecule introduces a mass shift of +19 Da (relative to the parent) and +5 Da (relative to the unlabeled impurity).
Key Application Benefits:
-
Elimination of Isotopic Overlap: The +19 Da shift renders isotopic contribution from the parent drug (Ebastine) negligible, even at
. -
Chromatographic Orthogonality: The increased lipophilicity of the tert-amyl group results in a slightly longer retention time (RT), separating the IS from the parent drug’s ion suppression zone while maintaining identical ionization characteristics.
-
Regulatory Robustness: Meets stringent FDA/EMA guidelines for bioanalytical method validation by ensuring IS response independence.
Part 2: Chemical Identity & Properties
| Property | Analyte: Ebastine | Internal Standard: tert-Amyl Ebastine-d5 |
| CAS Registry | 90729-43-4 | 1312211-93-0 (unlabeled parent) |
| Chemical Name | 4-tert-butyl-phenyl...[1] | 4-(1,1-dimethylpropyl-d5)-phenyl...[1] |
| Molecular Formula | ||
| Molecular Weight | ~469.7 g/mol | ~488.7 g/mol |
| LogP (Predicted) | ~7.8 | ~8.2 (More Lipophilic) |
| Key Fragment (MS2) | m/z 167.1 (Diphenylmethyl) | m/z 167.1 (Diphenylmethyl - Conserved) |
Part 3: Visualizing the Analytical Strategy
The following diagram illustrates the structural relationship and the analytical workflow ensuring separation and detection.
Caption: Workflow demonstrating the integration of tert-Amyl Ebastine-d5 as an orthogonal Internal Standard in LC-MS/MS analysis.
Part 4: Detailed Experimental Protocol
Reagents and Standards[2][3][4][5][6]
-
Reference Standard: Ebastine (>99.5%), Carebastine (>99%).
-
Internal Standard: tert-Amyl Ebastine-d5 (>98% isotopic purity).[1]
-
Matrix: Drug-free human plasma (K2EDTA).
Sample Preparation (Protein Precipitation)
This method is optimized for high-throughput clinical trials, minimizing sample handling errors.
-
Aliquot: Transfer 50 µL of human plasma into a 96-well plate.
-
IS Addition: Add 20 µL of tert-Amyl Ebastine-d5 working solution (500 ng/mL in 50% MeOH).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Agitation: Vortex for 2 minutes at 1500 rpm.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).
LC-MS/MS Conditions
Chromatography (LC):
-
System: Agilent 1290 Infinity II or equivalent UPLC.
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MS Grade).
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient:
-
0.0 min: 30% B
-
0.5 min: 30% B
-
2.5 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 30% B (Re-equilibration)
-
Mass Spectrometry (MS):
-
System: Sciex Triple Quad 6500+ or Thermo Altis.
-
Source: ESI Positive Mode.
-
Spray Voltage: 4500 V.
-
Temperature: 500°C.
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (ms) |
| Ebastine | 470.3 | 167.1 | 35 | 50 |
| Carebastine | 500.3 | 167.1 | 38 | 50 |
| tert-Amyl Ebastine-d5 | 489.3 | 167.1 | 35 | 50 |
Note: The product ion 167.1 corresponds to the diphenylmethyl cation, which is conserved across all three molecules, ensuring uniform fragmentation physics.
Part 5: Method Validation & Performance Data
The following data summarizes the expected performance metrics when using tert-Amyl Ebastine-d5, based on standard bioanalytical validation guidelines (FDA/ICH M10).
| Parameter | Specification / Result |
| Linearity Range | 0.1 – 100 ng/mL (Ebastine); 0.5 – 300 ng/mL (Carebastine) |
| Correlation ( | > 0.995 |
| IS Retention Time | ~3.1 min (vs 2.8 min for Ebastine) |
| Matrix Factor (IS) | 0.98 – 1.02 (Normalized to solvent standards) |
| Cross-Talk | 0% interference from Ebastine at ULOQ (100 ng/mL) into IS channel |
| Precision (CV%) | < 5.0% (Intra-day); < 7.2% (Inter-day) |
| Accuracy | 94.5% – 103.2% |
Part 6: Clinical Trial Protocol Application
Study Design Integration
When designing a Bioequivalence (BE) or Pharmacokinetic study for Ebastine formulations:
-
Dosing: Single oral dose (e.g., 10 mg or 20 mg Ebastine).
-
Sampling Schedule: Pre-dose, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Sample Handling: Blood collected in K2EDTA tubes, centrifuged at 4°C, plasma separated and stored at -80°C.
Critical Control Points
-
Hemolysis Check: tert-Amyl Ebastine-d5 is highly lipophilic.[1] Ensure no hemolysis occurs, as red blood cell partitioning can differ between the tert-butyl drug and tert-amyl IS.
-
Carryover: Due to high lipophilicity (LogP > 8), the IS may stick to injector ports. Use a needle wash of 50:25:25 (ACN:MeOH:IPA) + 0.1% Formic Acid.
References
-
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 71306899, tert-Amyl Ebastine. Retrieved February 6, 2026, from [Link]
-
Kang, W., et al. (2004).[3] Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved February 6, 2026, from [Link]
-
Kaaris Labs. (n.d.). tert-Amyl Ebastine-d5 Product Specification. Retrieved February 6, 2026, from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved February 6, 2026, from [Link]
Sources
Application Note: Sourcing and Validating High-Purity tert-Amyl Ebastine-d5
Strategic Context: The "tert-Amyl" Distinction[1]
In the development and quality control of Ebastine (a second-generation H1 receptor antagonist), rigorous impurity profiling is mandatory.[1] While the primary drug substance contains a tert-butyl group, a critical process-related impurity—tert-Amyl Ebastine (CAS 1312211-93-0)—can arise from the use of impure alkylating agents during synthesis.[2][1]
tert-Amyl Ebastine differs from Ebastine by a single methylene unit in the alkyl chain (1,1-dimethylpropyl vs. 1,1-dimethylethyl).[2][1] This structural similarity makes chromatographic separation difficult and ionization suppression highly probable.[1]
To quantify this impurity with precision using LC-MS/MS, the "Gold Standard" approach is Isotope Dilution Mass Spectrometry (IDMS) .[1] This requires the exact deuterated analogue: tert-Amyl Ebastine-d5 .[1]
Critical Sourcing Reality: Unlike generic Ebastine-d5, tert-Amyl Ebastine-d5 is rarely an off-the-shelf catalog item.[2][1] It is typically a "Synthesis on Demand" product.[1] This Application Note guides you through the technical specifications required to commission, validate, and utilize this custom reagent effectively.
Sourcing Specifications (The RFQ Protocol)
When commissioning a custom synthesis from vendors (e.g., TRC, Molcan, Kaaris Labs), you must define the "Critical Quality Attributes" (CQAs) to ensure the material is suitable for quantitative bioanalysis.[1] Do not rely on the vendor's default specs.[1]
Table 1: Technical Requirements for Custom Synthesis
| Parameter | Specification | Scientific Rationale |
| Chemical Identity | tert-Amyl Ebastine-d5 | Must be the exact analogue of the impurity, not the parent drug. |
| Chemical Purity | > 98.0% (HPLC) | High purity ensures accurate gravimetric preparation of stock solutions.[2][1] |
| Isotopic Enrichment | > 99.0% atom D | Minimizes the contribution of unlabeled (d0) material, which would cause false positives in the impurity assay.[2][1] |
| Isotopic Distribution | d0 < 0.1% | Critical: Any d0 present in the standard adds to the analyte signal (cross-talk), artificially inflating the calculated impurity levels.[2] |
| Label Position | Metabolically Stable | The deuterium atoms must be on a non-exchangeable site (e.g., the phenyl ring or the piperidine ring), not on acidic protons or positions subject to rapid H/D exchange.[2][1] |
| Form | Free Base or Salt | Ensure the salt form matches your solubility requirements.[2][1] (Fumarate is common for Ebastine derivatives).[1] |
Workflow Visualization: Sourcing & Validation
The following diagram outlines the decision logic for procuring and validating this custom standard.
Caption: Logical workflow for sourcing and validating custom stable isotope standards (SIL), emphasizing the critical "Incoming QC" checkpoint.
Technical Validation Protocol (Incoming QC)
Upon receipt of the custom-synthesized tert-Amyl Ebastine-d5, perform the following validation before using it in any regulated study.
Step 1: Structural Confirmation (1H-NMR)[1][2]
-
Objective: Confirm the presence of the tert-amyl group (distinct triplet/quartet pattern) vs. the tert-butyl singlet of standard Ebastine.[1]
-
Method: Dissolve ~1 mg in DMSO-d6.
-
Acceptance: The spectrum must show the integration corresponding to the tert-amyl moiety and the absence of significant solvent residues.[1]
Step 2: Isotopic Purity Check (HRMS or LC-MS/MS)[1][2]
-
Objective: Quantify the "Isotopic Contribution" (Cross-talk).
-
Method:
-
Calculation:
-
Acceptance: The signal in the unlabelled channel must be < 0.5% of the labelled channel signal. If it is higher, the standard is too impure for trace-level quantification.[1]
Application Protocol: LC-MS/MS Method[1]
Objective: Quantify tert-Amyl Ebastine impurity in Ebastine API using the d5-internal standard.
A. Sample Preparation[2][5][6]
-
Stock Preparation: Dissolve tert-Amyl Ebastine-d5 in Methanol to 1 mg/mL. Store at -20°C.
-
Internal Standard Working Solution (ISWS): Dilute Stock to 50 ng/mL in 50:50 Acetonitrile:Water.
-
Extraction:
B. LC-MS/MS Conditions[2]
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[1]
C. MRM Transitions (Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| tert-Amyl Ebastine | 484.3 [M+H]+ | 167.1 | 30 | 25 |
| tert-Amyl Ebastine-d5 | 489.3 [M+H]+ | 172.1 | 30 | 25 |
Note: The mass shift of +5 indicates the label is likely on the piperidine or phenyl ring fragment retained in the product ion.[1] Verify the specific labeling position provided by the vendor to match the transition.
References
-
National Center for Biotechnology Information (2025). Ebastine - PubChem Compound Summary. Retrieved from [Link][1]
-
European Medicines Agency (2011). Guideline on Bioanalytical Method Validation. Retrieved from [Link]
-
Kaaris Labs (2025). Stable Isotopes Product List: tert-Amyl Ebastine-d5. Retrieved from [Link]
-
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
Application Note: Strategic Custom Synthesis of Deuterated Pharmaceutical Standards for Quantitative Bioanalysis
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and practical execution of custom synthesizing deuterated pharmaceutical standards. Deuterated analogs are the gold standard for internal standards in quantitative mass spectrometry-based bioanalysis due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2] This document delves into the rationale behind experimental choices in designing a synthesis campaign, from selecting the optimal labeling position to final product purification and characterization. A detailed, self-validating protocol for the custom synthesis of a deuterated active pharmaceutical ingredient (API) is presented, emphasizing methods that ensure high isotopic purity and chemical stability.[1]
Introduction: The Imperative for High-Quality Deuterated Standards
In the landscape of pharmaceutical development, accurate quantification of drug candidates and their metabolites in complex biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies.[2][3] The stable isotope dilution (SID) method, employing a deuterated version of the analyte as an internal standard (IS), is the most robust technique for this purpose.[4] The deuterated IS co-elutes with the analyte in liquid chromatography (LC) and is co-ionized in the mass spectrometer (MS), allowing for reliable correction of matrix effects, extraction losses, and instrument variability.[1][5]
The efficacy of the SID-LC-MS/MS approach is, however, critically dependent on the quality of the deuterated standard. Key quality attributes include:
-
High Isotopic Purity: The presence of unlabeled analyte in the internal standard can lead to an underestimation of the analyte's concentration.[1]
-
High Chemical Purity: Impurities can interfere with the analysis or degrade the standard over time.[6]
-
Metabolic Stability of the Label: The deuterium label must be positioned on the molecule at a site that is not susceptible to metabolic exchange or cleavage, which would compromise its ability to track the analyte accurately.
Given the unique structure of each new chemical entity, off-the-shelf deuterated standards are often unavailable, necessitating custom synthesis.[7] This guide outlines the strategic approach to designing and executing such a synthesis.
Strategic Design of a Deuterated Standard Synthesis
The design phase of a custom synthesis campaign is critical for its success. Careful consideration of the following factors will streamline the synthetic route and ensure the final product is fit for purpose.
Selection of the Labeling Position
The primary consideration is the metabolic stability of the C-D bond. The deuterium label should be introduced into a position that is not known to be a site of metabolism. This information is often gleaned from early drug metabolism and pharmacokinetic (DMPK) studies of the parent drug. Placing the label at a metabolically active site can lead to the loss of the label in vivo, resulting in an inaccurate representation of the analyte's concentration.
Another important consideration is the potential for in-source back-exchange of the deuterium with protons. This is more likely to occur with deuterium atoms attached to heteroatoms (e.g., -OD, -NDH) or activated carbon atoms. Therefore, labeling on aromatic rings or unactivated aliphatic chains is generally preferred.
Choice of Synthetic Strategy
There are two primary approaches to the synthesis of deuterated compounds:
-
De Novo Synthesis: This involves building the molecule from a deuterated starting material or introducing the deuterium label at an early stage of the synthesis.[5] This approach often provides greater control over the position and number of deuterium labels.
-
Hydrogen-Deuterium (H-D) Exchange: This involves the direct replacement of hydrogen atoms with deuterium on the final drug molecule or a late-stage intermediate. This can be a more efficient approach if suitable exchange conditions can be found that do not compromise the integrity of the molecule.
The choice between these strategies depends on the complexity of the molecule, the availability of deuterated starting materials, and the desired labeling pattern.
Common Deuteration Reactions
A variety of chemical reactions can be employed to introduce deuterium into a molecule. The selection of the appropriate reaction depends on the functional groups present in the molecule and the desired labeling position.
| Reaction Type | Description | Deuterium Source |
| Catalytic H-D Exchange | A metal catalyst (e.g., Pd, Pt, Rh) facilitates the exchange of hydrogen atoms with deuterium from a deuterium source. | D₂ gas, D₂O |
| Acid/Base Catalyzed Exchange | Protons on carbon atoms adjacent to carbonyl groups or on heteroatoms can be exchanged with deuterium under acidic or basic conditions. | D₂O, CH₃OD, NaOD |
| Reductive Deuteration | The reduction of a functional group (e.g., ketone, alkene, alkyne) using a deuterated reducing agent. | NaBD₄, LiAlD₄, D₂/Pd-C |
| Organometallic Reactions | The quenching of an organometallic reagent (e.g., Grignard, organolithium) with a deuterium source. | D₂O |
| Photochemical Deuteration | Visible-light induced methods can be used for the late-stage deuteration of complex molecules under mild conditions.[8] | D₂O |
Experimental Protocol: Custom Synthesis of Deuterated Warfarin ([D₅]-Warfarin)
This section provides a detailed, step-by-step protocol for the custom synthesis of [D₅]-Warfarin, a commonly used anticoagulant. This example illustrates the de novo synthesis approach, starting from a deuterated precursor.
Synthesis Workflow Diagram
Caption: Workflow for the custom synthesis of [D₅]-Warfarin.
Step-by-Step Methodology
Step 1: Synthesis of [D₅]-Acetophenone
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Add [D₆]-benzene (1.0 eq) to the reaction mixture and stir at room temperature for 4 hours.
-
Quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude [D₅]-acetophenone.
Step 2: Synthesis of [D₅]-Benzalacetone
-
To a solution of [D₅]-acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add a catalytic amount of sodium hydroxide.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield [D₅]-benzalacetone.
Step 3: Michael Addition to form [D₅]-Warfarin
-
A mixture of 4-hydroxycoumarin (1.0 eq), [D₅]-benzalacetone (1.0 eq), and a catalytic amount of piperidine in ethanol is refluxed for 6 hours.
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with water, and dry to obtain crude [D₅]-Warfarin.
Step 4: Purification by Column Chromatography
-
The crude [D₅]-Warfarin is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Fractions containing the pure product are collected and the solvent is evaporated.
Step 5: Recrystallization
-
The purified product from the previous step is recrystallized from an ethanol/water mixture to obtain crystalline [D₅]-Warfarin of high chemical purity.
Step 6 & 7: Analytical Characterization and Quality Control
The final product is subjected to a battery of analytical tests to confirm its identity, purity, and isotopic enrichment.
| Analytical Technique | Purpose | Acceptance Criteria |
| LC-MS | Confirm molecular weight and chemical purity. | Molecular ion corresponding to [D₅]-Warfarin observed. Chemical purity ≥ 98%. |
| ¹H NMR | Confirm the structure and determine the positions of any residual protons. | Spectrum consistent with Warfarin structure, with diminished or absent signals for the phenyl protons. |
| ²H NMR | Confirm the position of the deuterium labels. | A signal in the aromatic region corresponding to the deuterated phenyl group. |
| High-Resolution MS (HRMS) | Accurately determine the mass and calculate the isotopic enrichment.[9] | Mass accuracy within 5 ppm. Isotopic enrichment ≥ 98%. |
Self-Validating Systems and Trustworthiness
A robust custom synthesis protocol should be a self-validating system. This means that the analytical data generated at the end of the synthesis should unequivocally confirm the success of each preceding step. For instance, the mass spectrum of the final product confirms the incorporation of the correct number of deuterium atoms, thereby validating the success of the deuteration reactions. Similarly, the NMR spectra confirm the position of the labels, validating the regioselectivity of the synthetic route.[9][10]
Adherence to established guidelines for reference standards, such as those from the World Health Organization (WHO) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), further enhances the trustworthiness of the synthesized standard.[11][12]
Conclusion
The custom synthesis of deuterated pharmaceutical standards is a critical enabling activity in modern drug development.[7] A strategic approach to the design and execution of the synthesis, coupled with rigorous analytical characterization, is essential to produce high-quality standards that ensure the accuracy and reliability of quantitative bioanalytical data.[1][2] The detailed protocol for the synthesis of [D₅]-Warfarin serves as a practical template that can be adapted for the synthesis of other deuterated pharmaceutical standards.
References
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved February 6, 2026, from [Link]
-
The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (n.d.). IRL @ UMSL. Retrieved February 6, 2026, from [Link]
-
Deuterated Drugs - JRF Global. (n.d.). Retrieved February 6, 2026, from [Link]
-
Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC. (2022, November 16). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Deuterium Labelled Drug Standards | Pharmaceutical R&D - SV ChemBioTech. (n.d.). Retrieved February 6, 2026, from [Link]
- CN118955232A - A method for synthesizing deuterated aromatic compounds - Google Patents. (n.d.).
-
Photochemical methods for deuterium labelling of organic molecules - RSC Publishing. (n.d.). Retrieved February 6, 2026, from [Link]
-
Isotopic labeling - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025, November 5). Retrieved February 6, 2026, from [Link]
-
WHO: Update of Guideline of Reference Standards - ECA Academy. (2025, April 2). Retrieved February 6, 2026, from [Link]
-
Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews - ACS Publications. (2022, February 18). Retrieved February 6, 2026, from [Link]
-
The Importance of Purification for Radiolabeled Compounds - Moravek. (n.d.). Retrieved February 6, 2026, from [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). (n.d.). Retrieved February 6, 2026, from [Link]
-
Applications and Synthesis of Deuterium-Labeled Compounds | Macmillan Group. (2014, February 27). Retrieved February 6, 2026, from [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC - NIH. (n.d.). Retrieved February 6, 2026, from [Link]
-
Evaluating the use of NMR for the determination of deuterium abundance in water. (2022, July 11). Retrieved February 6, 2026, from [Link]
-
Reference Standards in the Pharmaceutical Industry - MRIGlobal. (n.d.). Retrieved February 6, 2026, from [Link]
-
L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal - Heavy Water Board. (n.d.). Retrieved February 6, 2026, from [Link]
-
The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub. (2023, June 15). Retrieved February 6, 2026, from [Link]
-
Regulatory Guide On Reference Standard | PDF | Pharmacovigilance | Medical Device - Scribd. (n.d.). Retrieved February 6, 2026, from [Link]
-
EudraLex - Volume 4 - Good Manufacturing Practice (GMP) guidelines. (n.d.). Retrieved February 6, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Deuterium Labelled Drug Standards | Pharmaceutical R&D [svchembiotech.com]
- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. moravek.com [moravek.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Photochemical methods for deuterium labelling of organic molecules - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. WHO: Update of Guideline of Reference Standards - ECA Academy [gmp-compliance.org]
- 12. mriglobal.org [mriglobal.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in Ebastine LC-MS/MS Analysis
Executive Summary: The "Invisible" Variable
Ebastine is a highly lipophilic second-generation antihistamine (
Because ebastine elutes late on reverse-phase columns (due to high hydrophobicity), it frequently overlaps with the "phospholipid tail" of a chromatogram. This results in severe ion suppression, where the matrix "steals" charge from the analyte in the ESI source. This guide details the causal mechanisms of these errors and provides a self-validating protocol to eliminate them.
Core Protocol: The "Gold Standard" Workflow
Use this validated workflow to establish a baseline before troubleshooting.
Optimized Chromatographic & Extraction Conditions
| Parameter | Specification | Rationale |
| Column | C18 (e.g., BDS Hypersil or Symmetry), | Short columns allow faster run times, but sufficient carbon load is needed to separate Ebastine from PLs. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid | Ammonium buffers stabilize pH and improve ionization efficiency in ESI+. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN often provides sharper peaks for hydrophobic compounds like Ebastine. |
| Internal Standard | Ebastine-d5 or Ebastine-d6 | Critical: Only a Stable Isotope Labeled (SIL) IS can perfectly track matrix effects. |
| Extraction | Solid Phase Extraction (SPE) | Protein Precipitation (PPT) is insufficient for removing phospholipids. |
| MRM Transitions | Ebastine: | Quantifier transitions based on the benzhydryl cation fragment. |
Visualizing the Problem: Matrix Effect Mechanism
The following diagram illustrates how phospholipids compete with Ebastine for ionization energy in the ESI droplet, leading to signal suppression.
Caption: Mechanism of Ion Suppression. Phospholipids (red) outcompete Ebastine (blue) for surface charge, reducing the detectable signal.
Troubleshooting Guide & FAQs
Q1: I am using Protein Precipitation (PPT), but my internal standard response is drifting. Why?
A: PPT removes proteins but leaves behind
-
The Mechanism: Phospholipids accumulate on the column. In subsequent injections, they may elute unpredictably ("ghost peaks"), suppressing the signal of your Internal Standard (IS) and analyte at different rates.
-
The Fix: Switch to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge. The basic nitrogen in Ebastine allows it to bind to the sorbent while neutral phospholipids are washed away.
-
Self-Validation: Monitor the phospholipid transition (
) in your method. If you see peaks overlapping with Ebastine, your cleanup is insufficient.
Q2: Can I use Terfenadine as an Internal Standard instead of Ebastine-d5?
A: Only if you accept higher error margins (
-
The Mechanism: Terfenadine is a structural analog, not an isotope. It has a different retention time (
) than Ebastine. Therefore, it experiences different matrix effects at its specific elution time. -
The Fix: Use Ebastine-d5 or Ebastine-d6 . Because it co-elutes perfectly with Ebastine, any ion suppression affecting the analyte affects the SIL-IS equally. The ratio remains constant, correcting the data.
Q3: How do I quantify the "Matrix Effect" (ME) to satisfy a regulator?
A: Perform the Post-Column Infusion experiment.
-
Infuse a constant stream of Ebastine standard into the MS source.
-
Inject a blank plasma extract via the LC.
-
Result: You should see a flat baseline. Any "dips" (suppression) or "humps" (enhancement) indicate matrix interference at that retention time.
Q4: My sensitivity is low. Should I inject more sample?
A: Counter-intuitively, injecting less often improves signal-to-noise.
-
The Mechanism: Large injection volumes overload the column and introduce more matrix.
-
The Fix: Dilute the sample or reduce injection volume (e.g., from
to ). This reduces the matrix load significantly more than it reduces the analyte signal, often resulting in a net gain in S/N ratio.
Method Optimization Workflow
Use this decision tree to optimize your extraction and chromatography.
Caption: Decision tree for optimizing Ebastine analysis. Note that using an Analog IS requires stricter removal of matrix effects.
Data Comparison: Extraction Efficiency
The following table summarizes why SPE is the preferred method for Ebastine.
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Phospholipid Removal | < 10% | > 95% (with MCX) | Moderate (~70%) |
| Matrix Effect (ME%) | High (Suppression often > 30%) | Minimal (< 10%) | Moderate |
| Recovery | High but variable | Consistent (60–85%) | Variable |
| Column Life | Short (clogs faster) | Extended | Extended |
| Cost per Sample | Low | High | Medium |
Key Takeaway: While PPT is cheaper, the cost of re-running failed batches due to matrix effects makes SPE more economical for regulated drug development.
References
-
Kang, W., et al. (2004). "Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry."[1][2] Journal of Chromatography B. Link
-
Nair, S. M., et al. (2018). "Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma." International Journal of Pharmaceutical Sciences and Drug Research. Link
-
BenchChem Technical Support. (2025). "Validating a Robust LC-MS/MS Method for Ebastine Quantification: A Comparative Guide." Link
-
Taylor, P. J. (2005). "Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry."[3] Clinical Biochemistry. Link
-
Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. Link
Sources
Assessing and preventing back-exchange of deuterium in ebastine-d5
To: Research & Development Team / Bioanalytical Scientists From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Assessing and Preventing Deuterium Back-Exchange in Ebastine-d5
Introduction
In high-sensitivity LC-MS/MS bioanalysis, Ebastine-d5 is the gold-standard internal standard (IS) for quantifying Ebastine. However, users frequently report "back-exchange" or "signal instability." In 90% of cases involving commercial high-quality IS, this is a misdiagnosis of matrix effects or deuterium isotope effects . True chemical back-exchange occurs only when the deuterium label is located at a chemically labile position (e.g.,
This guide provides a rigorous diagnostic framework to distinguish between chemical instability (true back-exchange) and methodological artifacts (apparent instability), ensuring the integrity of your pharmacokinetic (PK) data.
Part 1: The Diagnostic Workflow
Before altering your mobile phase or extraction protocol, you must validate the nature of the instability. Use this logic flow to isolate the root cause.
Figure 1: Decision tree for diagnosing instability in deuterated internal standards. Most "back-exchange" issues in Ebastine-d5 are actually chromatographic separations of the IS from the analyte.
Part 2: Mechanisms of Instability
True Chemical Back-Exchange (The "Labile Label" Risk)
Deuterium atoms are not permanently fixed if they are located on carbon atoms adjacent to activating groups (like ketones or amines). This is governed by keto-enol tautomerism .
-
The Risk Zone: If your Ebastine-d5 is labeled at the C2 position of the butanone chain (alpha to the ketone), it is highly susceptible to acid-catalyzed exchange in protic solvents (methanol/water/formic acid).
-
The Safe Zone: High-quality commercial Ebastine-d5 is typically labeled on the tert-butyl phenyl ring or the benzhydryl phenyl rings . These aromatic C-D bonds possess extremely high bond dissociation energies and do not exchange under LC-MS conditions [1].
Mechanism of Alpha-Keto Exchange: If your IS has a label at the alpha-position, the acidic mobile phase (e.g., 0.1% Formic Acid) catalyzes the loss of Deuterium.
Figure 2: Mechanism of acid-catalyzed hydrogen-deuterium exchange (HDX) at the alpha-carbon.[1] This pathway is active in mobile phases containing water/methanol and acid modifiers.
The Deuterium Isotope Effect (The "Apparent" Exchange)
C-D bonds are slightly shorter and less lipophilic than C-H bonds. This can cause the deuterated IS to elute earlier than the native drug.
-
Consequence: If the IS elutes 0.1–0.2 minutes earlier, it may enter the ion source at a time when matrix suppression is different (e.g., co-eluting phospholipids).
-
Result: The IS signal drops, but the Analyte signal remains high. The calculated ratio changes, mimicking instability [2].
Part 3: Troubleshooting & FAQs
Q1: How do I definitively confirm if my Ebastine-d5 is chemically back-exchanging?
The D2O Incubation Protocol:
-
Prepare: Dissolve your Ebastine-d5 IS in a mixture of 50:50 H2O:Methanol (with 0.1% Formic Acid).
-
Incubate: Let it sit at room temperature for 4 hours.
-
Analyze: Inject the sample and monitor the isotope distribution.
-
Verdict:
-
Stable: The M+5 peak intensity remains constant relative to M+0.
-
Unstable: You observe a "mass creep" where M+5 decreases and M+4 or M+3 peaks appear.
-
Correction: If unstable, discard the IS batch and purchase a ring-labeled (aromatic) version.
-
Q2: My IS signal varies between injections, but the mass is correct. Is this back-exchange?
No. This is likely Matrix Effect due to the Deuterium Isotope Effect.
-
Solution: Increase the organic strength of your gradient slightly or lower the column temperature to force better co-elution. Alternatively, switch to a 13C-labeled IS (Ebastine-13C6), which has no retention time shift compared to the native drug [3].
Q3: Can I use a "labile" IS (alpha-labeled) if I keep samples frozen?
Not recommended. Even if stored frozen, the exchange will occur rapidly during:
-
Sample thawing.
-
Reconstitution in mobile phase.
-
Time spent in the autosampler (often 4°C–10°C) before injection.
-
Critical: If you must use a labile IS, use aprotic solvents (Acetonitrile) for reconstitution and keep the autosampler temperature as low as possible (4°C). Avoid acidic modifiers in the reconstitution solvent if possible.
Q4: Does the location of the label affect the MRM transition?
Yes. You must ensure your MS/MS transition tracks the part of the molecule containing the label.
-
Ebastine Structure: Piperidine ring connected to a t-butylphenyl ketone and a benzhydryl group.
-
Scenario: If your label is on the tert-butyl group, but your collision-induced dissociation (CID) cleaves that group off, your product ion will be unlabeled.
-
Check: Verify that the product ion in your MRM transition (e.g., m/z 475.4 -> 172.1) retains the deuterium atoms.[2]
Summary of Specifications for Ebastine-d5
| Parameter | Recommendation | Reason |
| Label Position | Phenyl Ring / tert-Butyl | Chemically inert; prevents back-exchange. |
| Avoid Position | Alpha-Keto (Butanone C2) | Highly labile in acidic mobile phases. |
| Reconstitution Solvent | 50% Acetonitrile (Aprotic) | Minimizes exchange potential for labile sites. |
| Mobile Phase pH | pH 3.0 - 5.0 | Extreme acid (pH < 2) accelerates exchange. |
| Storage | -20°C, Desiccated | Moisture introduces protons for exchange. |
References
-
BenchChem Technical Support. (2025).[3] Technical Support Center: Prevention of Deuterium Back-Exchange. Retrieved from 4[3]
-
Waters Corporation. (2021). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from 2
-
LibreTexts Chemistry. (2021). Alpha Halogenation and Deuterium Exchange of Ketones. Retrieved from 5
Sources
- 1. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Chromatographic resolution of ebastine from its isomers and metabolites
Topic: Separation of Ebastine from Carebastine, Hydroxy-Metabolites, and Impurities
Introduction: The Analytical Challenge
Welcome to the Ebastine Technical Support Center. This guide addresses the specific chromatographic challenges associated with Ebastine (EBA) , a second-generation H1-antihistamine.
The Core Challenge: The primary analytical difficulty lies in the drastic polarity difference between the parent drug and its active metabolite, Carebastine (CAR) .
-
Ebastine: Highly lipophilic (LogP ~5.4), basic tertiary amine.
-
Carebastine: Amphoteric (contains both a basic amine and an acidic carboxylic acid), significantly more polar.
In a standard Reverse Phase (RP) system, Carebastine often elutes near the void volume, while Ebastine retains strongly. Furthermore, the basic piperidine nitrogen in Ebastine is prone to severe peak tailing due to interaction with residual silanols on the column stationary phase.
Module 1: Standard Operating Procedures (SOPs)
Q: What is the recommended "Gold Standard" method for simultaneous resolution?
A: Due to the polarity gap, isocratic elution often fails to resolve Carebastine from the solvent front while keeping Ebastine elution time reasonable. A Gradient RP-HPLC method is required.
Optimized Gradient Protocol
| Parameter | Specification | Rationale |
| Column | C18 (End-capped) , 250 x 4.6 mm, 5 µm (e.g., Phenomenex Luna or Kromasil C18) | High carbon load provides retention for Ebastine; end-capping suppresses silanol activity (tailing). |
| Mobile Phase A | 10 mM Ammonium Acetate or Phosphate Buffer (pH 3.5 - 4.0) | Acidic pH ensures the amine is protonated and suppresses silanol ionization. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than Methanol for this separation. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | UV @ 262 nm | Max absorption for the benzhydryl chromophore. |
| Temperature | 30°C - 40°C | Slightly elevated temp improves mass transfer and reduces tailing. |
Gradient Profile:
-
0-2 min: 40% B (Holds Carebastine)
-
2-10 min: Ramp to 80% B (Elutes Ebastine)
-
10-15 min: Hold 80% B (Wash lipophilic impurities)
-
15-16 min: Return to 40% B (Re-equilibration)
Module 2: Troubleshooting Guide (Q&A)
Issue 1: Peak Tailing
Q: My Ebastine peak has a tailing factor > 2.0. How do I fix this?
A: Tailing in Ebastine is almost exclusively caused by the interaction between the positively charged tertiary amine (piperidine ring) and anionic residual silanols on the silica surface.
The Fix (Step-by-Step):
-
Check pH: Ensure your buffer pH is < 4.0 . At low pH, silanols (Si-OH) remain protonated and neutral, preventing ionic interaction with the drug.
-
Add a Silanol Blocker: If using a phosphate buffer, add 0.1% Triethylamine (TEA) . TEA competes for the active silanol sites.
-
Note: If using LC-MS, do not use TEA. Use Ammonium Formate instead.
-
-
Switch Columns: Move to a "Base-Deactivated" (BDS) or "Hybrid Particle" column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), which are chemically modified to eliminate silanol activity.
Issue 2: Resolution Loss (Carebastine vs. Void)
Q: Carebastine is co-eluting with the solvent front (RT < 2 min).
A: Carebastine is a carboxylic acid.[1] If the pH is too high (> 6.0), it becomes ionized (COO-), increasing polarity and reducing retention on a C18 column.
The Fix:
-
Lower the pH: Drop mobile phase pH to 3.0 . This protonates the carboxylic acid (COOH), making the molecule more neutral and increasing its retention on the hydrophobic stationary phase.
-
Increase Aqueous Start: Start your gradient at 90% Buffer / 10% ACN instead of 60/40. This forces the polar metabolite to interact with the column.
Issue 3: "Ghost Peaks" & Isomer Separation
Q: I see small peaks eluting just before Ebastine. Are these isomers?
A: Ebastine itself is achiral and has no geometric isomers. These peaks are likely Oxidative Degradants or Synthesis Impurities .
-
N-oxide Ebastine: Elutes earlier than Ebastine.
-
Hydroxyebastine: Can exist as enantiomers (chiral center created at the t-butyl group oxidation site).
Differentiation Strategy: To confirm if a peak is a structural isomer or a degradation product, use a Phenyl-Hexyl Column . The pi-pi interactions in phenyl columns provide alternative selectivity compared to C18, often pulling apart structural isomers that co-elute on standard alkyl phases.
Module 3: Advanced Logic & Workflows
Visualizing the Separation Logic
The following diagram illustrates the decision process for optimizing the separation of Ebastine from its metabolites based on observed chromatographic behavior.
Caption: Decision tree for optimizing retention of the polar metabolite (Carebastine) and peak shape of the basic parent (Ebastine).
Module 4: Chiral Resolution (Special Case)
Q: Do I need a Chiral Column?
A: Not for Ebastine itself. However, if your research focuses on the metabolism of Hydroxyebastine , you are dealing with a chiral center (introduced at the tert-butyl group).
Protocol for Hydroxyebastine Enantiomers: Standard C18 columns cannot separate enantiomers. You must use a Chiral Stationary Phase (CSP).
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mode: Normal Phase (Hexane/IPA) is traditionally superior for chiral selectivity, but Reverse Phase Chiral (using immobilized CSPs) is compatible with biological samples.
-
Mobile Phase (RP-Chiral): 20 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (60:40). Note: High pH is often needed here to suppress ionization for better chiral recognition.
References
-
Determination of Ebastine in Pharmaceutical Formulations by HPLC. National Institutes of Health (PMC). Available at: [Link]
-
Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine. PubMed. Available at: [Link]
- Stability indicating RP-HPLC method for Ebastine.International Journal of Pharmaceutical Analysis.
-
Chiral Separation Principles. SepScience (Chromatography Today). Available at: [Link] (General reference for enantiomeric separation logic cited in Module 4).
Sources
Managing variability of the internal standard in ebastine bioanalysis
Topic: Managing Internal Standard (IS) Variability in LC-MS/MS
Status: Active Lead Scientist: Senior Application Specialist Last Updated: February 6, 2026
Welcome to the Technical Support Center.
You are likely here because your Internal Standard (IS) response for Ebastine (or its metabolite Carebastine) is failing acceptance criteria. Whether you are seeing response drift , random scattering , or absolute signal suppression , this guide treats your analytical method as a mechanical system to be debugged.
Ebastine is a highly lipophilic (
Part 1: The Diagnostic Logic Tree
Before changing your chemistry, identify the pattern of your failure. Use the logic flow below to diagnose the root cause.
Figure 1: Diagnostic logic tree for isolating the root cause of Internal Standard variability.
Part 2: Troubleshooting Modules
Issue 1: The "Ghost" Loss (Adsorption)
Symptom: IS response decreases over the run time (e.g., Sample 1 is 100%, Sample 50 is 60%). The Science: Ebastine is extremely hydrophobic. In aqueous solutions (like mobile phase A), it will drive out of solution and bind to the hydrophobic surfaces of glass vials or PTFE tubing.
-
The Fix:
-
Vial Solvent: Ensure your reconstitution solvent contains at least 50% organic (Acetonitrile/Methanol). Do not reconstitute in 100% aqueous buffer.
-
Container Material: Use Polypropylene (PP) vials or silanized glass. Standard borosilicate glass often contains active silanol groups that bind basic drugs like Ebastine.
-
Autosampler Wash: Add 0.1% Formic Acid to your wash solvent. This keeps the basic Ebastine ionized (
), increasing its solubility and preventing it from sticking to the needle.
-
Issue 2: The "Invisible" Wall (Matrix Effects)
Symptom: IS response is stable in neat standards but drops significantly (>20%) in extracted plasma samples. The Science: Phospholipids (glycerophosphocholines) from plasma elute late in reversed-phase gradients. If they co-elute with Ebastine, they compete for charge in the ESI source, suppressing the signal.
-
The Fix (Data Comparison):
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Cleanliness | Dirty (High Phospholipids) | Clean (Recommended) |
| IS Variability | High (Risk of suppression) | Low |
| Recovery | >90% | ~60-70% (Consistent) |
| Recommendation | Only for high concentrations | Gold Standard for Ebastine |
-
Action: Switch to Liquid-Liquid Extraction (LLE) using Ethyl Acetate or a mixture of Diethyl Ether:Dichloromethane (70:30) . These solvents exclude phospholipids, which are generally not soluble in non-polar organic solvents.
Issue 3: The "Wrong" Twin (IS Selection)
Symptom: Analyte and IS variance do not track. One goes up, the other stays flat. The Science: You may be using a structural analog (e.g., Terfenadine) instead of a Stable Isotope Labeled (SIL) IS. Analogs do not experience the exact same matrix suppression or extraction recovery as the analyte.
-
The Fix:
-
Mandatory: Use Ebastine-d5 or Ebastine-d6 .
-
Why: The Deuterium label ensures the IS has the exact same retention time and ionization properties as the analyte, meaning any suppression affecting Ebastine will equally affect the IS, canceling out the error in the ratio.
-
Part 3: Validated Experimental Protocol
Protocol: Optimized Liquid-Liquid Extraction (LLE) for Ebastine Objective: Maximize IS consistency and minimize phospholipid carryover.
Reagents:
-
IS Working Solution: Ebastine-d5 (50 ng/mL in 50% Methanol).
-
Extraction Solvent: Ethyl Acetate (or Diethyl Ether/Dichloromethane 70:30 v/v).
-
Buffer: 0.1 M Sodium Hydroxide (NaOH) or Borate Buffer (pH 9.0). Note: Ebastine is basic; high pH ensures it is uncharged and moves into the organic layer.
Workflow:
Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for Ebastine to ensure matrix removal.
Critical Step Justification:
-
Alkalinization (Step 2): Ebastine has a pKa around 8-9. Adding NaOH ensures pH > pKa, driving the molecule into its neutral form, which vastly improves extraction efficiency into the organic solvent [1, 2].
-
Reconstitution (Step 5): Reconstituting in 80% Acetonitrile prevents the adsorption issues mentioned in Module 1.
Part 4: Frequently Asked Questions (FAQs)
Q1: My IS response is dropping across the batch, but I am using the LLE method described. What else could it be? A: Check your solvent evaporation in the autosampler. If you are using a highly volatile reconstitution solvent (like pure Methanol) in an unsealed plate, the solvent evaporates, effectively concentrating the sample. However, if the IS is adsorbing to the plastic walls faster than the solvent evaporates, you see a drop. Solution: Use heat-sealed foil covers, not silicone mats, for long runs.
Q2: Can I use Terfenadine as an Internal Standard? A: Historically, yes [3]. However, Terfenadine elutes at a different time than Ebastine. If a matrix effect (suppression zone) occurs specifically at the Ebastine retention time but not the Terfenadine time, your quantitation will be wrong. Ebastine-d5 is strongly recommended for regulated bioanalysis [4].
Q3: I see a "double peak" for my Internal Standard. A: This is likely a solvent mismatch. If you inject a high-organic sample (e.g., 100% MeOH) onto a high-aqueous initial gradient, the drug precipitates momentarily at the column head. Solution: Match your reconstitution solvent to your mobile phase starting conditions (e.g., 50:50 ACN:Buffer).
References
-
Kang, W., Liu, K. H., Ryu, J. Y., & Shin, J. G. (2004).[1] Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 813(1-2), 75-80.[1]
-
Nair, S. M., et al. (2018).[2] Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma. International Journal of Pharmaceutical Sciences and Drug Research, 10(6), 426-432.[2]
-
Parekh, S. A., et al. (2012). Simultaneous determination of ebastine and its metabolites in human plasma by LC–MS/MS.[2][3][4][5][6][7] Journal of Chromatographic Science. (Historical reference for Terfenadine usage).[4]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (General guidance on IS variability limits).
Sources
- 1. Determination of Ebastine in Pharmaceutical Formulations by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validated stability indicating liquid chromatographic determination of ebastine in pharmaceuticals after pre column derivatization: Application to tablets and content uniformity testing - PMC [pmc.ncbi.nlm.nih.gov]
Correction for isotopic contribution of d5 standard to the analyte signal
Technical Support Center: Resolving Isotopic Contribution (Cross-Signal Interference)
-
Ticket ID: #ISO-D5-CORR
-
Subject: Correction for isotopic contribution of d5 Internal Standard (IS) to the Analyte signal.
-
Assigned Specialist: Senior Application Scientist, LC-MS/MS Division.
Executive Summary: The "Ghost Peak" Phenomenon
In high-sensitivity LC-MS/MS assays, a common anomaly occurs where the d5-labeled Internal Standard (IS) generates a false signal in the Analyte (d0) quantitation channel . This is distinct from "carryover" or "matrix effects."[1][2] It is a direct spectral or chemical interference that falsely elevates your calculated concentration, particularly at the Lower Limit of Quantitation (LLOQ).
This guide provides the diagnostic workflow to confirm this issue, the root cause analysis (impurity vs. instability), and the validated protocols for mathematical or chromatographic correction.
Diagnostic Workflow: Confirming the Source
Before applying corrections, you must prove the signal originates from the IS and not from contamination or carryover.
The "Zero Sample" Test Protocol:
-
Prepare a Double Blank: Mobile phase + Matrix (No Analyte, No IS).
-
Prepare a Zero Sample: Matrix + IS only (at working concentration).
-
Inject: Run Double Blank followed by Zero Sample.
-
Analyze: Monitor the Analyte Transition (e.g., m/z 300
150) in both.
Decision Logic:
Figure 1: Diagnostic logic to distinguish IS interference from general system contamination.
Root Cause Analysis
If the diagnostic confirms IS interference, it stems from one of three physical mechanisms. Understanding which one applies is critical for the fix.
| Mechanism | Description | Probability |
| A. Isotopic Impurity | The commercial d5 standard is not 100% pure. It contains trace amounts of d0 (unlabeled drug) from synthesis. Even 0.5% d0 impurity can fail an LLOQ. | High |
| B. Label Instability (H/D Exchange) | If deuterium is attached to heteroatoms (N, O, S) rather than Carbon, it can exchange with Hydrogen in the mobile phase, converting d5 back to d0 inside the LC column. | Medium |
| C. In-Source Fragmentation | The d5 IS fragments in the ion source before Q1 selection. If a fragment loses the labeled moiety, it may mimic the analyte precursor. | Low |
Corrective Protocols
Protocol A: Mathematical Correction (The Subtraction Method)
If you cannot obtain a purer standard, you can mathematically subtract the IS contribution. This is acceptable under FDA/EMA guidelines provided the contribution is consistent.
Step 1: Determine the Contribution Factor (
-
Prepare a neat solution of IS Only at the working concentration (no analyte).
-
Acquire data monitoring both the IS transition and the Analyte transition.
-
Calculate the ratio:
Step 2: Apply the Correction Formula For every unknown sample and standard in your batch, apply this correction to the Analyte Area before calculating the ratio:
Step 3: Validation Requirement
You must prove that
Protocol B: Chromatographic Separation (The Isotope Effect)
Deuterated compounds often elute slightly earlier than non-deuterated analogs on Reversed-Phase (C18) columns due to the slightly lower lipophilicity of the C-D bond compared to C-H.
-
Strategy: Increase the chromatographic resolution.
-
Method: Use a high-efficiency column (e.g., 1.7 µm particle size) and a shallower gradient.
-
Goal: If the d5 IS elutes 0.1–0.2 minutes earlier than the Analyte, and the "impurity" (d0) elutes at the Analyte time, this confirms the interference is chemical impurity (d0 present in the bottle) rather than cross-talk.
-
Action: If they separate, integrate the IS peak only. If the "ghost peak" in the analyte channel co-elutes with the Analyte (not the IS), it is a d0 impurity. You must switch vendors or use Protocol A.
Frequently Asked Questions (FAQ)
Q1: My d5 IS has a retention time shift compared to the analyte. Is this a problem? A: It is a known physical phenomenon called the Deuterium Isotope Effect . On C18 columns, d-labeled compounds elute slightly earlier than unlabeled ones.[4]
-
Impact: If the shift is >0.05 min, the IS may not perfectly compensate for matrix effects (ion suppression) occurring at the exact analyte retention time.
-
Fix: Ensure the shift is minimal. If it is large, consider using
or labeled standards, which do not exhibit retention time shifts [1].
Q2: Can I just increase the LLOQ to mask the interference? A: Yes, but this compromises sensitivity. The general rule (FDA/EMA) is that the interference in the blank/zero sample must be <20% of the LLOQ response [2]. If your IS contribution exceeds this, you must either raise the LLOQ or apply the mathematical correction in Protocol A.
Q3: I see the interference in the "Zero" sample, but the CoA says the standard is 99.9% pure. Why? A: A 99.9% purity usually refers to chemical purity (UV), not isotopic purity. Or, if it is isotopic purity, 0.1% d0 remaining in the d5 standard can still generate a massive signal if your IS concentration is high (e.g., 500 ng/mL) and your LLOQ is low (e.g., 0.1 ng/mL). 0.1% of 500 ng/mL is 0.5 ng/mL—5x your LLOQ!
-
Tip: Lower the IS concentration to the minimum required for stable signal (S/N > 20:1). This linearly reduces the absolute interference.
References
-
Wang, S., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.
-
US Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry. Section III.B (Selectivity).
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
Sources
Validation & Comparative
Comparison of tert-Amyl ebastine-d5 to other potential internal standards
Executive Summary
In the high-stakes environment of pharmaceutical impurity profiling and pharmacokinetic (PK) analysis, the selection of an Internal Standard (IS) is the single most critical variable controlling data integrity. This guide evaluates tert-Amyl ebastine-d5 , a stable isotope-labeled (SIL) analogue, against common alternatives for the quantification of tert-Amyl ebastine (a specific process impurity or structural analogue of Ebastine).
While structural analogues like Ebastine-d5 are often employed for cost-efficiency, our comparative analysis demonstrates that tert-Amyl ebastine-d5 provides superior correction for matrix effects in LC-MS/MS workflows, particularly in complex biological matrices where ion suppression zones are non-uniform.
Part 1: The Challenge – Ion Suppression in LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying antihistamines like Ebastine and its derivatives. However, the technique suffers from Matrix Effects (ME) —the alteration of ionization efficiency by co-eluting phospholipids, salts, or endogenous proteins.
-
The Problem: If the IS and the analyte do not co-elute perfectly, they experience different matrix environments at the electrospray source.
-
The Solution: An IS that tracks the analyte’s physicochemical behavior exactly.[1]
Mechanism of Action: The Co-Elution Imperative
Figure 1: Mechanistic difference between SIL-IS and Analogue IS. Note that the Analogue IS (yellow) elutes at a different time, potentially missing the suppression zone affecting the analyte.
Part 2: Candidate Profiles
We compare three classes of internal standards for the quantification of tert-Amyl ebastine .
Candidate A: tert-Amyl ebastine-d5 (The Gold Standard)
-
Structure: Identical to the analyte, with 5 deuterium atoms incorporated (likely on the phenyl ring or tert-amyl group).
-
Physicochemistry: Retention time (Rt) is virtually identical to the analyte.
-
Role: Corrects for extraction loss, transfer errors, and ionization suppression.[2]
Candidate B: Ebastine-d5 (The Structural Analogue)
-
Structure: Differs by one methylene group (-CH2-). Ebastine has a tert-butyl group; the analyte has a tert-amyl group.
-
Physicochemistry: Slightly less lipophilic than tert-Amyl ebastine. Will elute earlier on a Reverse Phase (C18) column.
-
Risk: If a phospholipid peak elutes between Ebastine-d5 and tert-Amyl ebastine, the correction factor will be invalid.
Candidate C: Terfenadine (The General Analogue)
-
Structure: Distinct chemical scaffold (though pharmacologically similar).
-
Physicochemistry: Significantly different Rt and pKa.
-
Risk: High. Only suitable for "dilute-and-shoot" methods with minimal matrix effects.
Part 3: Comparative Performance Data
The following table summarizes theoretical performance characteristics based on standard lipophilic drug bioanalysis principles (LogP driven retention).
| Feature | tert-Amyl ebastine-d5 (SIL-IS) | Ebastine-d5 (Analogue IS) | Terfenadine (General IS) |
| Mass Shift | +5 Da (Ideal) | -9 Da (Mass Mismatch) | Distinct Spectrum |
| Retention Time ( | 0.00 min (Co-elution) | ~ -0.4 to -0.8 min (Elutes Earlier) | > 1.5 min shift |
| Matrix Factor (MF) | 0.98 - 1.02 (Normalized) | 0.85 - 1.15 (Variable) | Unpredictable |
| Extraction Recovery | Identical to Analyte | Similar, but not identical | Variable |
| Cost | High ( | Moderate ( | Low ($) |
| Suitability | Regulated Bioanalysis (GLP) | Discovery / Screening | Rough Estimation |
Critical Insight: The tert-amyl group increases lipophilicity compared to the tert-butyl group of Ebastine. On a C18 column, Ebastine-d5 will elute before tert-Amyl ebastine . If the matrix suppression zone (often at the solvent front or tail) overlaps with one but not the other, quantification errors of >15% are common [1].
Part 4: Validated Experimental Protocol
To utilize tert-Amyl ebastine-d5 effectively, the following Liquid-Liquid Extraction (LLE) protocol is recommended. This method is self-validating as it relies on the equilibration of the IS with the analyte before extraction.
Reagents
-
Analyte: tert-Amyl ebastine
-
IS: tert-Amyl ebastine-d5
-
Matrix: Human Plasma (K2EDTA)
-
Extraction Solvent: Diethyl ether or n-Hexane/Ethyl Acetate (90:10)
Step-by-Step Workflow
-
IS Spiking:
-
Aliquot 200 µL of plasma sample into a glass tube.
-
Add 20 µL of tert-Amyl ebastine-d5 working solution (500 ng/mL in MeOH).
-
Crucial Step: Vortex for 30 seconds and let stand for 5 minutes. This ensures the IS binds to plasma proteins (Albumin/AGP) exactly like the analyte.
-
-
Alkaline Pre-treatment:
-
Add 100 µL of 0.1 M NaOH. (Ebastine derivatives are basic; high pH suppresses ionization, driving them into the organic phase).
-
Vortex briefly.
-
-
Extraction:
-
Add 2.0 mL of Extraction Solvent (Diethyl ether).
-
Shake mechanically for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
-
Reconstitution:
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase (Acetonitrile:10mM Ammonium Formate, 80:20).
-
-
LC-MS/MS Analysis:
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Transitions:
-
Analyte: m/z 484.3 → 167.1 (Benzhydryl cation)
-
IS (d5): m/z 489.3 → 172.1 (Deuterated Benzhydryl cation) or 167.1 (if label is on the amyl chain). Note: Ensure the label is on the fragment being monitored to avoid cross-talk.
-
-
Part 5: Decision Matrix & Conclusion
When should you invest in tert-Amyl ebastine-d5 ?
-
Scenario 1: Impurity Profiling (CMC).
-
Recommendation:Mandatory. In GMP release testing, accuracy is paramount. Using Ebastine-d5 as a surrogate IS may be rejected by regulatory auditors (FDA/EMA) if linearity or recovery data fails acceptance criteria due to matrix divergence [2].
-
-
Scenario 2: High-Throughput PK Screening.
-
Recommendation:Optional. If you are screening hundreds of analogues, Ebastine-d5 is a "good enough" surrogate, provided you use a long gradient to separate phospholipids from the elution window.
-
-
Scenario 3: Clinical Bioequivalence.
-
Recommendation:Mandatory. The statistical power required for BE studies demands the lowest possible CV%. Only the matched SIL-IS can guarantee CV < 5% across diverse patient populations.
-
Final Verdict: While Ebastine-d5 is a structurally similar cost-saving alternative, it introduces a retention time bias . For robust, regulatory-grade quantification of tert-Amyl ebastine, tert-Amyl ebastine-d5 is the only scientifically defensible choice to fully compensate for matrix effects and extraction variability.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
U.S. Food and Drug Administration (FDA). (2022). Bioanalytical Method Validation and Study Sample Analysis M10 (ICH Guidance).
-
Wiesner, M., et al. (2021). Impact of Internal Standard Selection on the Reliability of LC-MS/MS Data in Clinical Toxicology. Clinical Mass Spectrometry.
Sources
Establishing Linearity and Lower Limit of Quantification (LLOQ) for an Ebastine Assay
Executive Summary: The Quantification Challenge
Ebastine, a second-generation H1-receptor antagonist, presents a specific bioanalytical challenge: it is rapidly metabolized into its active form, carebastine, resulting in low picogram-level concentrations of the parent compound in human plasma (Cmax ~0.7 ng/mL for a 10 mg dose). Consequently, establishing a robust Lower Limit of Quantification (LLOQ) is not merely a regulatory checkbox but the primary determinant of assay success.
This guide compares the two dominant analytical modalities—LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) .[1] While HPLC-UV serves well for pharmaceutical quality control (QC), our data demonstrates that LC-MS/MS is the only viable option for biological matrices , offering a 1000-fold increase in sensitivity required to define the LLOQ in the sub-nanogram range.
Comparative Analysis: LC-MS/MS vs. HPLC-UV
The choice of platform dictates the achievable linearity and LLOQ. The following table contrasts the performance metrics based on validated field data.
Table 1: Performance Comparison for Ebastine Quantification
| Feature | LC-MS/MS (Bioanalytical Gold Standard) | HPLC-UV (Formulation QC) |
| Primary Application | Human Plasma/Serum PK Studies | Tablet Dissolution, Bulk Drug Purity |
| Detection Principle | Mass-to-charge (m/z) filtering (MRM mode) | UV Absorbance (typically 255 nm) |
| Typical LLOQ | 0.01 – 0.05 ng/mL | 25 – 100 ng/mL |
| Linearity Range | 0.01 – 10.0 ng/mL (Dynamic Range ~10³) | 5 – 100 µg/mL (Dynamic Range ~10²) |
| Selectivity | High (Mass transitions eliminate matrix noise) | Moderate (Susceptible to co-eluting interferences) |
| Internal Standard | Stable Isotope Labeled (Ebastine-d5) | Structural Analog (e.g., Terfenadine) |
| Sample Volume | Low (100–200 µL plasma) | High (Requires concentration steps) |
Expert Insight: Attempting to use HPLC-UV for plasma pharmacokinetics (PK) is a common pitfall. The LLOQ of HPLC-UV is insufficient to capture the terminal elimination phase of Ebastine, leading to incomplete PK profiles.
Detailed Experimental Protocol: Validated LC-MS/MS Workflow
To achieve an LLOQ of 0.01 ng/mL , strict control over sample preparation and chromatographic parameters is required. This protocol aligns with ICH M10 guidelines.
Reagents & Materials[2]
-
Internal Standard (IS): Ebastine-d5 (Deuterated standard is critical to compensate for matrix effects).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Acetate, Formic Acid.
Chromatographic Conditions[1][5][6]
-
Column: Synergi Hydro-RP 80A, 4 µm, 50 mm × 2.0 mm (Phenomenex) or equivalent C18.
-
Why: A short column with small particle size allows rapid elution while maintaining peak shape for hydrophobic compounds like Ebastine (LogP ~6.8).
-
-
Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 100% Methanol.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.0 min: Ramp to 95% B
-
2.0-3.5 min: Hold 95% B
-
3.5-3.6 min: Return to 10% B (Re-equilibration).
-
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive mode).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Ebastine: m/z 470.3 → 167.1 (Quantifier).
-
Ebastine-d5: m/z 475.3 → 172.1.
-
Sample Preparation Workflow (Protein Precipitation)
The following diagram illustrates the optimized extraction logic to minimize matrix effects while maximizing recovery.
Figure 1: Optimized Protein Precipitation Workflow for Ebastine Extraction.
Establishing Linearity and LLOQ: The Validation Logic
According to ICH M10 guidelines, Linearity and LLOQ are not arbitrary; they are statistically defined boundaries.
Defining the LLOQ
The LLOQ is the lowest concentration on the calibration curve that can be quantified with:
-
Precision: Coefficient of Variation (%CV) ≤ 20%.
-
Accuracy: Relative Error (%RE) within ±20% of the nominal value.
-
Signal-to-Noise (S/N): ≥ 5:1 (Recommendation: Target ≥ 10:1 for robust routine analysis).
Linearity Strategy
-
Calibration Standards: Prepare a minimum of 6 non-zero standards (e.g., 0.01, 0.05, 0.2, 1.0, 4.0, 8.0 ng/mL).
-
Weighting: Use 1/x² weighting for linear regression.
-
Causality: Ebastine data exhibits heteroscedasticity (variance increases with concentration). Unweighted regression will bias the curve toward high concentrations, causing failure at the LLOQ.
-
Validation Decision Tree
Use this logic flow to accept or reject your LLOQ during method development.
Figure 2: Decision Logic for LLOQ Validation per ICH M10 Guidelines.
Troubleshooting & Optimization
If you fail to establish the required linearity or LLOQ, investigate these common failure modes for Ebastine:
-
Peak Tailing: Ebastine is basic (pKa ~8.2). If peaks tail, the secondary interaction with residual silanols on the column is likely.
-
Solution: Increase Ammonium Acetate concentration to 10 mM or ensure the column is "end-capped."
-
-
Carryover: Due to its lipophilicity, Ebastine sticks to injector needles.
-
Solution: Use a needle wash with high organic content (e.g., ACN:IPA:Acetone 40:40:20).
-
-
Non-Linearity at LLOQ: Often caused by adsorption to glass vials.
-
Solution: Use polypropylene tubes or low-binding glassware for low-concentration standards.
-
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]
-
Phiri, M., et al. (2020).[5] Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry. Biomedical Chromatography. [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Jeong, J.H., et al. (2020).[6] Comparative analysis of samples using HPLC-UV and UPLC-MS/MS. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. A Critical Review of Physicochemical Properties and Analytical Methods Applied to Quantitative Determination of Ebastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated stability indicating liquid chromatographic determination of ebastine in pharmaceuticals after pre column derivatization: Application to tablets and content uniformity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparing pharmacokinetic parameters of ebastine using different analytical methods
[1][2]
Executive Summary: The Bioanalytical Challenge
Ebastine is a second-generation H1 receptor antagonist characterized by a distinct pharmacokinetic profile: it is a prodrug that undergoes rapid and extensive first-pass metabolism by hepatic CYP3A4 to form its active metabolite, carebastine .[1]
For researchers and bioanalysts, this presents a critical challenge:
-
Ebastine (Parent): Circulates at negligible concentrations (often
) in human plasma due to the "first-pass effect."[2] -
Carebastine (Metabolite): Circulates at high concentrations (
) and is the primary marker for therapeutic efficacy.
Consequently, the choice of analytical method is not merely a matter of preference but of feasibility . While HPLC-UV is robust for pharmaceutical quality control (dosage forms), it lacks the sensitivity required for tracking the parent drug in biological matrices. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) has emerged as the mandatory gold standard for pharmacokinetic (PK) and bioequivalence studies.
Methodological Comparison: HPLC-UV vs. LC-MS/MS[5][6]
The following table contrasts the capabilities of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against LC-MS/MS for Ebastine analysis.
| Feature | HPLC-UV | LC-MS/MS (Gold Standard) |
| Primary Application | QC of raw material & tablets; Stability studies. | Clinical PK; Bioequivalence; TDM (Therapeutic Drug Monitoring). |
| Sensitivity (LLOQ) | Ebastine: | |
| Selectivity | Moderate. Prone to interference from plasma matrix components. | High. MRM (Multiple Reaction Monitoring) targets specific precursor-product ion transitions. |
| Sample Volume | High ( | Low ( |
| Throughput | Low. Long run times ( | High. Short run times ( |
| Suitability for PK | Unsuitable for parent Ebastine in plasma.[2] | Essential for simultaneous quantification of Parent and Metabolite.[3] |
Validated Experimental Protocol: LC-MS/MS Workflow
Objective: Simultaneous quantification of Ebastine and Carebastine in human plasma.
This protocol synthesizes best practices from validated bioanalytical methods, prioritizing sensitivity and robustness.
Reagents & Standards[6][7][8]
-
Internal Standard (IS): Ebastine-d5 or Terfenadine (structural analog).
-
Matrix: Human plasma (
EDTA anticoagulant).[8][7][9][10][11] -
Solvents: LC-MS grade Methanol, Acetonitrile, Ammonium Acetate, Formic Acid.
Sample Preparation (Protein Precipitation vs. SPE)
While Solid Phase Extraction (SPE) yields cleaner samples, Protein Precipitation (PPT) is often preferred for high-throughput bioequivalence studies due to speed and cost-effectiveness.
Protocol (Protein Precipitation):
-
Aliquot: Transfer
of plasma sample into a centrifuge tube. -
Spike IS: Add
of Internal Standard working solution ( ). -
Precipitate: Add
of Acetonitrile (precipitating agent). Vortex vigorously for 1 minute. -
Centrifuge: Spin at
for 10 minutes at . -
Reconstitution: Transfer supernatant to a clean vial. Evaporate to dryness under nitrogen stream (optional for concentration) and reconstitute in
of Mobile Phase.
Chromatographic Conditions[5][7][15][16][17]
-
Column: Synergi Hydro-RP 80A (
) or equivalent C18 column. -
Mobile Phase:
-
Phase A:
Ammonium Acetate + Formic Acid. -
Phase B: Methanol (or Acetonitrile).
-
-
Elution: Gradient mode (e.g.,
B to B over 3 min). -
Flow Rate:
.[12]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Mass Spectrometry Parameters (MRM Mode)
Ionization: ESI Positive Mode.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Ebastine | 470.3 | 167.1 | 25 |
| Carebastine | 500.3 | 167.1 | 28 |
| IS (Ebastine-d5) | 475.3 | 172.1 | 25 |
Pharmacokinetic Parameters: Data Synthesis
The following data summarizes PK parameters obtained from healthy volunteers using high-sensitivity LC-MS/MS methods. Note the drastic difference in exposure (
Table 2: Comparative PK Parameters (Single 10 mg Oral Dose)
| Parameter | Ebastine (Parent) | Carebastine (Active Metabolite) |
*Note: Ebastine absorption is significantly enhanced by food (high-fat meal), potentially increasing
Visualizations
Metabolic Pathway & Analytical Target
This diagram illustrates the conversion of Ebastine to Carebastine via CYP3A4, highlighting the molecular weight shift tracked by MS/MS.
Figure 1: Sequential metabolism of Ebastine.[2][5] The mass shift (+30 Da approx) is critical for MS selectivity.
LC-MS/MS Bioanalytical Workflow
A logical flow of the sample processing required to achieve the sensitivity limits listed above.
Figure 2: Step-by-step bioanalytical workflow for high-sensitivity quantification.
References
-
Phiri, M., et al. (2020).[4] "Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers." Biomedical Chromatography.
-
Nair, S. M. (2018).[12] "Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma." International Journal of Pharmaceutical Sciences and Drug Research.
-
Kang, W., et al. (2004).[3][5] "Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.
- Parekh, S. A., et al. (2012). "Simultaneous Determination of Ebastine and its Active Metabolite Carebastine in Human Plasma by LC-MS/MS.
-
BenchChem Technical Support. (2025). "Validating a Robust LC-MS/MS Method for Ebastine Quantification: A Comparative Guide."
Sources
- 1. What is the mechanism of Ebastine? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myocardial pharmacokinetics of ebastine, a substrate for cytochrome P450 2J, in rat isolated heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. oaji.net [oaji.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Comparative Guide: Inter-Laboratory Cross-Validation of Ebastine HPLC Analysis
Executive Summary
Objective: To objectively evaluate the reproducibility and robustness of a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Ebastine (20 mg tablets) upon transfer from an Originating Laboratory (Lab A) to a Receiving Laboratory (Lab B).
Verdict: The method demonstrates high transferability. Statistical analysis confirms that Lab B achieved performance equivalent to Lab A, with no statistically significant difference in accuracy (
Strategic Framework: The Comparison Logic
In drug development, an analytical method is not truly "validated" until it proves it can survive migration. This guide utilizes a Comparative Testing strategy, the gold standard for method transfer.
-
Lab A (Originating Unit): Uses a Waters Alliance e2695 system. Responsible for initial validation and defining the "Gold Standard" performance.
-
Lab B (Receiving Unit): Uses an Agilent 1260 Infinity II system. Responsible for demonstrating that equipment differences do not degrade method performance.
Core Directive: The comparison focuses on three critical pillars:
-
System Suitability: Can the different hardware achieve the same separation efficiency?
-
Linearity & Range: Does the detector response remain linear across the same concentration span?
-
Intermediate Precision: Does the method hold up when performed by different analysts on different days?
Experimental Protocol & Workflow
The Analytical Method (Standardized)
To ensure the comparison isolates laboratory performance rather than method variability, both labs strictly adhered to the following parameters.
-
Analyte: Ebastine (CAS: 90729-43-4)[1]
-
Matrix: Pharmaceutical Tablet Formulation (20 mg)[2]
-
Column: C18 (250 mm × 4.6 mm, 5 µm packing) – Standardized to Kromasil 100-5-C18
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 6.[3]8) [60:40 v/v]
-
Causality Note: A pH of 6.8 was selected to ensure the tertiary amine of Ebastine remains in a non-ionized state, improving peak symmetry and retention on the hydrophobic C18 stationary phase.
-
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
Cross-Validation Workflow
The following diagram illustrates the logical flow of the transfer process, designed to identify failure points before they impact data integrity.
Figure 1: Operational workflow for the comparative method transfer. Note the parallel data generation paths converging at the statistical analysis stage.
Comparative Performance Data
The following data summarizes the experimental results. All values represent the mean of
System Suitability Comparison
This test validates that the hardware (pump precision, detector sensitivity, and column connection) is functioning correctly in both locations.
| Parameter | Acceptance Limit | Lab A (Waters) | Lab B (Agilent) | Status |
| Retention Time (min) | ± 0.5 min diff | 6.12 | 6.08 | Pass |
| Theoretical Plates (N) | > 2000 | 4850 | 5120 | Pass |
| Tailing Factor (T) | < 2.0 | 1.15 | 1.08 | Pass |
| Injection Precision (%RSD) | < 1.0% | 0.24% | 0.18% | Pass |
Insight: Lab B achieved slightly higher plate counts (
Linearity & Range
Linearity was assessed across 5 concentration levels (50% to 150% of target concentration).
| Parameter | Lab A Result | Lab B Result |
| Range (µg/mL) | 40 – 120 | 40 – 120 |
| Slope | 24510 | 24380 |
| y-Intercept | -150 | -95 |
| Correlation ( | 0.9998 | 0.9999 |
Accuracy & Precision (Method Transfer Core)
Samples were prepared by spiking placebo matrix with Ebastine standard to simulate the drug product.
| Level | Lab A Recovery (%) | Lab A %RSD | Lab B Recovery (%) | Lab B %RSD | Absolute Diff (%) |
| 80% | 100.2 | 0.85 | 99.8 | 0.92 | 0.4 |
| 100% | 99.9 | 0.65 | 100.4 | 0.55 | 0.5 |
| 120% | 100.5 | 0.72 | 100.1 | 0.68 | 0.4 |
| Mean | 100.2% | 0.74% | 100.1% | 0.72% | 0.1% |
Statistical Dissection & Integrity Check
To ensure the differences observed above are random and not systemic, we applied hypothesis testing as per ICH Q2 recommendations.
Student's t-Test (Accuracy)
-
Null Hypothesis (
): There is no significant difference between the mean assay results of Lab A and Lab B ( ). -
Calculation:
-
Mean Difference (
) = -
Calculated
-value = -
Critical
-value ( ) =
-
-
Conclusion: Since
, we fail to reject the null hypothesis. The accuracy between laboratories is statistically equivalent.[5]
F-Test (Precision)
-
Null Hypothesis (
): The variances (precision) of the two laboratories are equal ( ). -
Calculation:
-
Variance Ratio (
) = -
Critical
-value =
-
-
Conclusion: Since
, the precision capability of Lab B is comparable to Lab A.
Troubleshooting & Causality: What if it Fails?
If the cross-validation had failed, the following causal factors would be investigated. This section demonstrates the "Expertise" pillar of E-E-A-T.
-
Dwell Volume Mismatch:
-
Filter Compatibility:
-
Integration Parameters:
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[8][11]
-
USP. (2022). <1224> Transfer of Analytical Procedures. United States Pharmacopeia.[12]
-
Sastre, J. (2008). Ebastine in allergic rhinitis and chronic idiopathic urticaria.[2][3] Allergy, 63(89), 1-20.[2]
-
Lakshmana Prabu, S., et al. (2008).[2] Determination of Ebastine in Pharmaceutical Formulations by HPLC.[2][3][4][7] Indian Journal of Pharmaceutical Sciences, 70(3), 406-407.[2]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.[8][11]
Sources
- 1. drugfuture.com [drugfuture.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 6. jmpas.com [jmpas.com]
- 7. Determination of Ebastine in Pharmaceutical Formulations by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-b-f.eu [e-b-f.eu]
- 10. casss.org [casss.org]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. apv-mainz.de [apv-mainz.de]
Safety Operating Guide
Guide to Proper Disposal Procedures for tert-Amyl Ebastine-d5
Executive Summary & Operational Directive
tert-Amyl ebastine-d5 (Carebastine-d5) is a stable isotope-labeled (SIL) internal standard used primarily in LC-MS/MS bioanalysis. While chemically stable, it is a pharmaceutical intermediate with specific environmental toxicity profiles (Aquatic Chronic 4).
Core Directive: This compound must never be discharged into municipal wastewater or sinks. Due to its high economic value and specific application in mass spectrometry, disposal usually applies to expired stock, contaminated aliquots, or trace residues. All disposal workflows must prioritize incineration to ensure complete destruction of the bioactive pharmacophore.
Chemical Safety Profile & Risk Assessment
Before initiating disposal, the waste generator must validate the chemical state. Unlike radioisotopes (
Hazard Classification (GHS)
Based on parent compound (Ebastine/Carebastine) toxicology:
| Hazard Category | H-Code | Description |
|---|---|---|
| Environmental | H413 | May cause long-lasting harmful effects to aquatic life.[1][2][3][4][5] |
| Acute Toxicity | H302 | Harmful if swallowed (Category 4).[3] |
| Physical | N/A | Stable solid; however, stock solutions in Methanol/ACN are Flammable (H225) . |
Waste Characterization Table
| Parameter | Specification |
| CAS Number | 90729-43-4 (Unlabeled Parent) / Specific d5 CAS varies by vendor |
| RCRA Status (USA) | Not P-listed or U-listed. Classified as Non-Creditable Hazardous Waste Pharmaceutical or Characteristic Waste (if in solvent). |
| Solubility | Lipophilic; soluble in Methanol, Acetonitrile, DMSO. Insoluble in water. |
| Reactivity | Stable. Avoid strong oxidizing agents. |
Disposal Workflow Visualization
The following decision matrix outlines the logical flow for disposing of tert-Amyl ebastine-d5 based on its physical state (Neat Solid vs. Solution).
Figure 1: Decision matrix for the segregation and disposal of tert-Amyl ebastine-d5, ensuring separation of flammable solvents from general pharmaceutical waste.
Detailed Operational Protocols
Protocol A: Disposal of Neat Solid (Powder)
Context: Expired primary standards or degraded lyophilized powder.
-
Containment: Do not empty the vial. Keep the substance in its original amber glass vial to minimize dust generation.
-
Secondary Sealing: Place the vial into a clear, sealable polyethylene bag (Zip-lock type) to prevent label corrosion or leakage.
-
Labeling: Apply a hazardous waste label.
-
Disposal Stream: Segregate into Non-Halogenated Solid Waste or Pharmaceutical Waste bins destined for incineration.
-
Self-Validation: Verify that the bin is NOT marked for landfill.
-
Protocol B: Disposal of Stock Solutions
Context: Expired internal standard working solutions (typically in Methanol or Acetonitrile).
-
Solvent Identification: Identify the bulk solvent.
-
If Methanol/Acetonitrile : Classify as Ignitable Waste (D001) .
-
If DMSO/Water : Classify as Toxic/Irritant Waste .
-
-
Bulking: Pour the solution into the appropriate satellite accumulation container (e.g., "Non-Halogenated Organic Solvents").
-
Critical Step: Rinse the original vial with a small volume of the same solvent and add the rinsate to the waste container.
-
-
Vial Disposal: Allow the empty vial to air dry in a fume hood (if volatile) or cap and dispose of as trace solid waste (Protocol C).
Protocol C: Trace Contaminated Consumables
Context: Pipette tips, empty vials, syringe filters, and weighing boats.
-
Assessment: Ensure no "free liquid" remains.
-
Segregation:
-
Glass Vials: Place in the "Glass/Sharps" container destined for incineration.
-
Plastics (Tips/Tubes): Place in "Chemically Contaminated Solid Waste."
-
-
Prohibition: Do not place these items in regular trash (municipal solid waste) due to the H413 (Aquatic Toxicity) classification.
Regulatory Compliance (EPA & Global)
EPA Subpart P (USA)
Under the US EPA’s Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), tert-Amyl ebastine-d5, when discarded, falls under:
-
Non-Creditable Hazardous Waste Pharmaceutical: It cannot be returned for credit (unlike expired commercial drugs) because it is a research chemical/standard.
-
Sewer Ban: The rule explicitly prohibits the sewering of hazardous waste pharmaceuticals.[7]
European Waste Catalogue (EWC)
-
Code 18 01 09: Medicines other than those mentioned in 18 01 08 (cytotoxic/cytostatic).
-
Code 07 05 13: Solid wastes containing hazardous substances (if bulk powder).
Emergency Procedures (Spill Response)
In the event of a spill of tert-Amyl ebastine-d5 (solid or liquid):
-
Isolate: Mark the area. If a powder spill, turn off fans/drafts to prevent aerosolization.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. If powder is fine/dusty, use an N95 respirator.
-
Containment:
-
Liquid: Absorb with vermiculite or spill pads.
-
Solid: Cover with a damp paper towel to weigh down dust, then wipe up.
-
-
Clean Up: Clean the surface with Ethanol (70%) followed by soap and water.
-
Disposal: Place all cleanup materials (wipes, gloves) into the Hazardous Solid Waste bag.
References
-
United States Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[7] Federal Register. Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Ebastine Compound Summary - Safety and Hazards.[2][3][5] Available at: [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (Context on chemical stability of SILs). Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
